Physicochemical properties of N-(4-Chlorophenyl)-4-methoxybenzenesulfonamide
Physicochemical properties of N-(4-Chlorophenyl)-4-methoxybenzenesulfonamide
An In-Depth Technical Guide to the Physicochemical Properties of N-(4-Chlorophenyl)-4-methoxybenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Sulfonamide Scaffold
Sulfonamides represent a cornerstone in medicinal chemistry, having first emerged as the initial class of effective systemic antibacterial agents.[1] Their broad therapeutic applications have since expanded significantly, with sulfonamide-containing molecules being investigated and approved for a diverse range of indications, including antiviral, anticancer, and anti-inflammatory therapies.[2] The versatility of the sulfonamide moiety (–SO₂NH–) stems from its unique electronic properties and its ability to participate in strong hydrogen bonding interactions, making it a privileged scaffold in drug design.
This technical guide provides a comprehensive examination of the core physicochemical properties of a specific sulfonamide derivative, N-(4-Chlorophenyl)-4-methoxybenzenesulfonamide . Understanding these fundamental characteristics is paramount for any rational drug design and development program, as they directly influence a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its target engagement. This document is intended to serve as a detailed resource for researchers and scientists engaged in the evaluation and optimization of sulfonamide-based compounds.
Synthesis and Structural Elucidation
The synthesis of N-(4-Chlorophenyl)-4-methoxybenzenesulfonamide is typically achieved through a nucleophilic substitution reaction between a sulfonyl chloride and an aniline derivative. This common and reliable method allows for the straightforward formation of the sulfonamide bond.
Synthetic Pathway
The synthesis involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-chloroaniline. Pyridine is often used as a base to neutralize the hydrochloric acid byproduct generated during the reaction.
Experimental Protocol: Synthesis
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To a solution of 4-chloroaniline (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane, add pyridine (1.1 equivalents).
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Cool the mixture in an ice bath.
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Slowly add a solution of 4-methoxybenzenesulfonyl chloride (1.0 equivalent) in the same solvent to the cooled mixture with stirring.
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Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by thin-layer chromatography (TLC).
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Upon completion, wash the reaction mixture sequentially with dilute hydrochloric acid, water, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-(4-Chlorophenyl)-4-methoxybenzenesulfonamide as a solid.
Spectral Characterization
Structural confirmation of the synthesized compound is achieved through various spectroscopic techniques.
| Technique | Characteristic Data |
| IR (cm⁻¹) | 3245.6 (N-H stretch), 1267.0 (C-O stretch), 1328.7 (Asymmetric S=O stretch), 1158.0 (Symmetric S=O stretch) |
| ¹H NMR (CDCl₃, δ ppm) | 7.70 (d, 2H, Ar-H), 7.20 (d, 2H, Ar-H), 7.05 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 6.80 (s, 1H, NH), 3.80 (s, 3H, OCH₃) |
| ¹³C NMR (CDCl₃, δ ppm) | 162.9, 136.5, 130.0, 129.3, 129.1, 124.9, 121.0, 114.2, 55.6 |
Note: The specific peak assignments and coupling constants may vary slightly depending on the solvent and instrument used.
Core Physicochemical Properties
Melting Point
Significance: The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed melting range suggests the presence of impurities. It is also a fundamental physical constant used for the identification of a compound.
Experimental Protocol: Capillary Melting Point Determination
Data: The experimental melting point for N-(4-Chlorophenyl)-4-methoxybenzenesulfonamide is not explicitly stated in the readily available literature. However, related sulfonamides have melting points that vary significantly based on their substitution patterns, often in the range of 100-200 °C.
Aqueous Solubility
Significance: Aqueous solubility is a critical determinant of a drug's bioavailability. For orally administered drugs, sufficient solubility in the gastrointestinal tract is necessary for absorption into the bloodstream. Poor solubility can be a major hurdle in drug development, leading to low and variable bioavailability.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
Data: Experimental aqueous solubility data for N-(4-Chlorophenyl)-4-methoxybenzenesulfonamide is not readily available in the public domain. Generally, sulfonamides exhibit a wide range of solubilities that are highly dependent on their substitution and the pH of the medium.
Lipophilicity (logP)
Significance: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a crucial parameter that influences a drug's ability to cross biological membranes, its distribution into tissues, and its binding to plasma proteins. An optimal balance of lipophilicity is essential for good ADMET properties.
Experimental Protocol: Shake-Flask Method for logP Determination
Data: Experimental logP data for N-(4-Chlorophenyl)-4-methoxybenzenesulfonamide is not readily available. However, computational methods can provide an estimate.
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Predicted logP: ~3.0 - 3.5 (This range is typical for many sulfonamide drugs and suggests moderate lipophilicity).
Acidity (pKa)
Significance: The pKa value indicates the strength of an acid. For sulfonamides, the proton on the sulfonamide nitrogen is weakly acidic. The pKa determines the ionization state of the molecule at a given pH. This is critical as the ionized form often has higher aqueous solubility, while the neutral form is typically more membrane-permeable.
Experimental Protocol: Potentiometric Titration for pKa Determination
Data: The experimental pKa for N-(4-Chlorophenyl)-4-methoxybenzenesulfonamide is not readily available. The acidity of the sulfonamide proton is influenced by the electronic nature of the aryl substituents. The electron-withdrawing nature of the 4-chlorophenyl group would be expected to increase the acidity (lower the pKa) compared to an unsubstituted phenyl group.
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Predicted pKa: ~8.5 - 9.5 (This predicted range is consistent with other N-aryl benzenesulfonamides).
Summary of Physicochemical Properties
| Property | Method | Value | Significance |
| Molecular Formula | - | C₁₃H₁₂ClNO₃S | - |
| Molecular Weight | - | 297.76 g/mol | Influences diffusion and permeability. |
| Melting Point (°C) | Capillary Method | Not Available | Indicator of purity and identity. |
| Aqueous Solubility | Shake-Flask | Not Available | Affects bioavailability and formulation. |
| logP | Shake-Flask/Predicted | ~3.0 - 3.5 (Predicted) | Governs membrane permeability and distribution. |
| pKa | Potentiometric Titration/Predicted | ~8.5 - 9.5 (Predicted) | Determines ionization state at physiological pH. |
Conclusion
N-(4-Chlorophenyl)-4-methoxybenzenesulfonamide possesses a molecular framework common to many biologically active compounds. Its predicted physicochemical properties, particularly its moderate lipophilicity and weak acidity, suggest that it is likely to have drug-like characteristics. The methoxy and chloro substituents will influence its metabolic stability and target-binding interactions. The detailed experimental protocols provided in this guide offer a robust framework for the empirical determination of its key physicochemical parameters, which is an essential step in the comprehensive evaluation of its potential as a therapeutic agent. Further experimental validation of the predicted properties is crucial for advancing any drug discovery program centered on this promising scaffold.
References
- Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activulators. Nature Reviews Drug Discovery, 7(2), 168-181.
- Parrill, A. L., & Reddanna, P. (Eds.). (2018). The COX-2 selective inhibitors: a new class of anti-inflammatory and cancer-preventing drugs. Springer.
